![molecular formula C49H94O6 B3145122 Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester CAS No. 56846-96-9](/img/structure/B3145122.png)
Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester” is a chemical compound with the formula C25H46O6 . It is also known by other names such as Stearic acid, 2,3-dihydroxypropyl ester diacetate; 2,3-Bis (acetyloxy)propyl stearate; Glycerol, 1-octadecanoate, diacetate; NSC 83201; Stearin, 2,3-diaceto-1-; 1,2-Diaceto-3-stearin .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C25H46O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25 (28)30-21-24 (31-23 (3)27)20-29-22 (2)26/h24H,4-21H2,1-3H3 . The molecular weight of the compound is 442.6291 .Wissenschaftliche Forschungsanwendungen
Natural Product Extraction and Analysis
- Octadecanoic acid derivatives are found in natural products like Garcinia daedalanthera Pierre leaves. These derivatives, alongside other compounds, have been studied for their structural characteristics and potential biological activities, such as cytotoxicity against cancer cells and reactive oxygen species (ROS) modulation (Forestrania et al., 2020).
Chemical Synthesis and Characterization
- Research on the synthesis and characterization of octadecanoic acid derivatives provides insights into their chemical properties. For example, studies have been conducted on the derivatization of keto fatty acids to synthesize and characterize various esters, including those related to octadecanoic acid (Ahmad et al., 1984).
Antimicrobial and Biological Studies
- Octadecanoic acid derivatives have demonstrated antimicrobial properties. For instance, research on neem oil extracts revealed the isolation of octadecanoic acid-tetrahydrofuran-3,4-diyl ester, showing significant acaricidal activity against Sarcoptes scabiei var. cuniculi larvae (Du et al., 2009).
Physical Properties and Applications
- The physical properties of octadecanoic acid derivatives have been investigated for various applications. For example, a study on synthetic biolubricant base stocks based on environmentally friendly raw materials examined the modifications in reactions to produce oleic acid-based triester derivatives, assessing properties like pour point, flash point, and oxidation stability (Salih et al., 2012).
Environmental Impact Studies
- Research has explored the environmental impact of compounds, including octadecanoic acid derivatives. For example, studies on the oxidation behavior of nitrocellulose with antioxidants like 3-dodecylsulfanyl-propionic acid 3-(3-dodecylsulfanyl-propionyloxy)-2,2-bis-(3-dodecylsulfanyl-propionyl-oxymethyl)-propyl ester, a related compound, provide insights into their effects on polymer degradation (Katoh et al., 2007).
Eigenschaften
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl octadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-23-24-25-28-30-33-36-39-42-48(51)54-45-46(55-49(52)43-40-37-34-31-27-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLXPOXDXQWEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


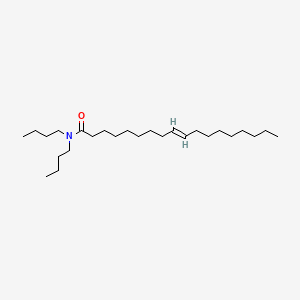

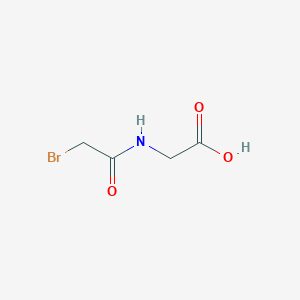
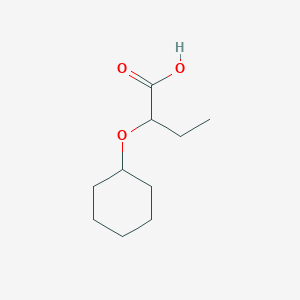

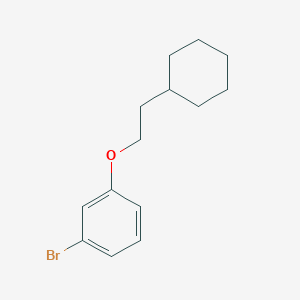

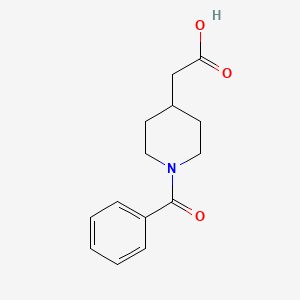
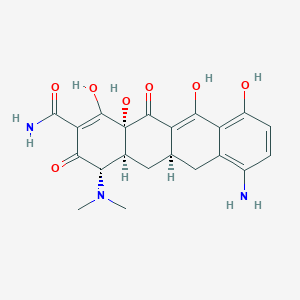
![2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B3145119.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3145126.png)
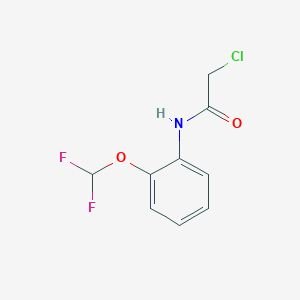
![4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3145139.png)